N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4-DIMETHOXYBENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4-DIMETHOXYBENZAMIDE HYDROCHLORIDE is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring, a dimethylaminoethyl group, and multiple methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4-DIMETHOXYBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.
Formation of the benzamide moiety: This can be achieved through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4-DIMETHOXYBENZAMIDE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4-DIMETHOXYBENZAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4-DIMETHOXYBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives, such as:
- N-(4-chlorophenyl)-N’-(2-methylphenyl)urea
- N-(2-chlorophenyl)-N’-(4-methoxyphenyl)thiourea
Uniqueness
The uniqueness of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4-DIMETHOXYBENZAMIDE HYDROCHLORIDE lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S.ClH/c1-24(2)10-11-25(20(26)13-6-8-15(27-3)17(12-13)29-5)21-23-18-16(28-4)9-7-14(22)19(18)30-21;/h6-9,12H,10-11H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFWIOZWQXFRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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